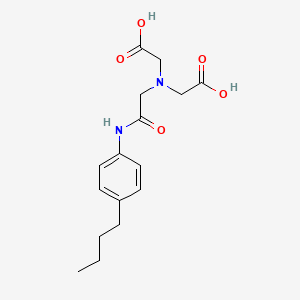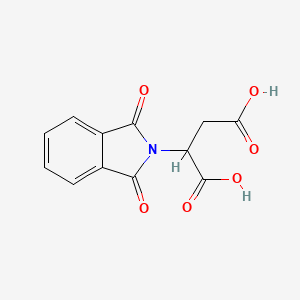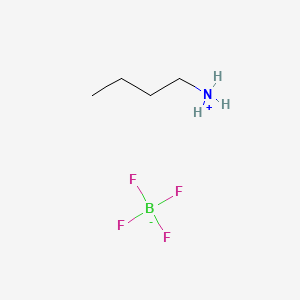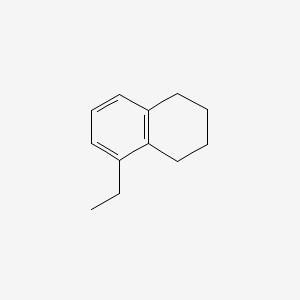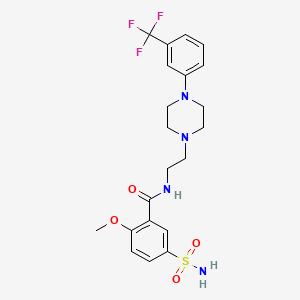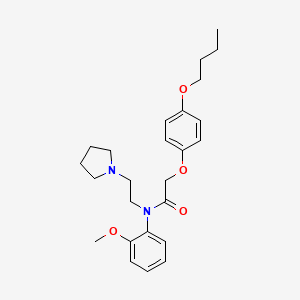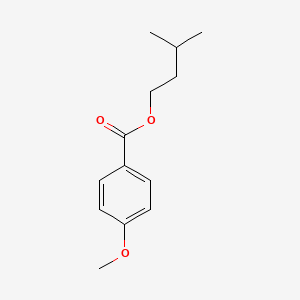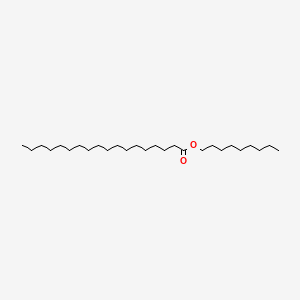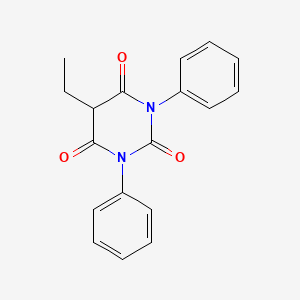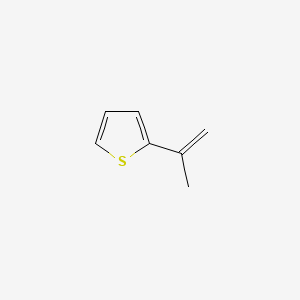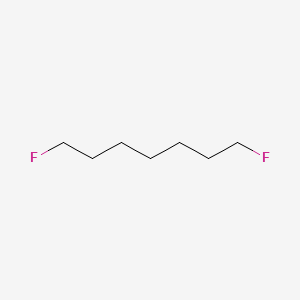
1,7-Difluoroheptane
Overview
Description
1,7-Difluoroheptane is an organic compound with the chemical formula C₇H₁₄F₂. It is a colorless liquid with an odor similar to alkanes . This compound is used in chemical laboratories as a solvent and reaction medium. It also serves as an intermediate in organic synthesis for the production of other organic compounds .
Preparation Methods
1,7-Difluoroheptane can be synthesized through several methods. One common method involves the reaction of 1,7-heptanediol with hydrofluoric acid . This reaction must be carried out at an appropriate temperature and pressure to ensure high yield and selectivity . Another method involves the reaction of heptane with fluorinating reagents or fluorine compounds . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring safety and efficiency.
Chemical Reactions Analysis
1,7-Difluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although specific details on oxidation and reduction reactions are limited, it is likely that this compound can undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrofluoric acid for fluorination and other nucleophiles for substitution reactions.
Scientific Research Applications
1,7-Difluoroheptane has several applications in scientific research:
Chemistry: It is used as a solvent and reaction medium in organic synthesis.
Biology and Medicine:
Industry: It is used in the preparation of surfactants and coatings.
Mechanism of Action
The mechanism of action of 1,7-difluoroheptane involves its interaction with various molecular targets and pathways. As a solvent and reaction medium, it facilitates chemical reactions by dissolving reactants and providing an appropriate environment for the reactions to occur. The specific molecular targets and pathways depend on the particular application and reaction conditions .
Comparison with Similar Compounds
1,7-Difluoroheptane can be compared with other difluoroalkanes, such as:
1,1-Difluoroethane: Used as a refrigerant and propellant.
1,1-Difluoromethylalkanes: Synthesized through various fluorination methods.
This compound: Unique due to its specific structure and applications in organic synthesis.
These compounds share similarities in their chemical properties and applications but differ in their specific uses and molecular structures.
Properties
IUPAC Name |
1,7-difluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXJTBZOZHXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219354 | |
| Record name | Heptane, 1,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-46-9 | |
| Record name | Heptane, 1,7-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



